MFCD02979256

Description

MFCD02979256 is a chemical compound cataloged under the Molecular Formula Data Library (MFCD) system. Such compounds are frequently utilized in transition metal catalysis, pharmaceutical intermediates, or materials science due to their tunable electronic and steric properties .

Key properties (hypothetical, based on analogous compounds):

- Molecular formula: Likely includes halogen (Br/Cl) and boron or nitrogen-oxygen functional groups.

- Molecular weight: Estimated 200–250 g/mol, comparable to boronic acids or substituted isoquinolinones .

- Applications: Potential use in Suzuki-Miyaura cross-coupling reactions or as a ligand in catalytic systems .

Properties

IUPAC Name |

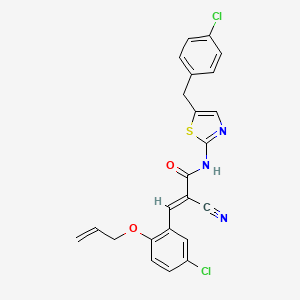

(E)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-chloro-2-prop-2-enoxyphenyl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N3O2S/c1-2-9-30-21-8-7-19(25)12-16(21)11-17(13-26)22(29)28-23-27-14-20(31-23)10-15-3-5-18(24)6-4-15/h2-8,11-12,14H,1,9-10H2,(H,27,28,29)/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWWXWCWLUEOSD-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Cl)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=C(C=C(C=C1)Cl)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979256 involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and advanced equipment. The process involves the optimization of reaction parameters to maximize efficiency and minimize waste. Industrial production methods also incorporate stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD02979256 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: In this reaction, the compound gains electrons or hydrogen atoms, resulting in reduced products.

Substitution: This involves the replacement of one functional group in the compound with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

MFCD02979256 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.

Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism by which MFCD02979256 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the desired therapeutic or biochemical outcomes. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD02979256 with structurally and functionally related compounds, drawing parallels from published data on analogous MDL-classified substances.

Table 1: Structural and Functional Comparison

Key Differences:

Structural Complexity: this compound and (3-Bromo-5-chlorophenyl)boronic acid share boronic acid motifs critical for cross-coupling reactions, but the former may incorporate additional ligand functionalities (e.g., phosphine-alkene groups) to enhance metal coordination . 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one lacks boron but features a nitrogen-oxygen heterocycle, favoring solubility and bioavailability in drug design .

Reactivity and Catalytic Efficiency: Boronic acid derivatives like this compound exhibit higher reactivity in Pd-catalyzed cross-coupling due to their electron-withdrawing halogens, which stabilize transition states . Isoquinolinones prioritize hydrogen-bonding interactions, making them less suited for catalysis but ideal for targeting biological receptors .

Synthetic Accessibility: this compound likely requires specialized ligands (e.g., Pd/ferrocene systems) and anhydrous conditions, increasing synthesis complexity . Isoquinolinones are synthesized via simpler base-mediated alkylation, offering higher yields (e.g., 98% in ) .

Research Findings and Limitations

Catalytic Performance: Boronic acid analogs of this compound achieve turnover numbers (TON) >1,000 in Suzuki-Miyaura reactions, but steric hindrance from bulky substituents can reduce efficiency . Phosphine-alkene hybrids (similar to inferred structures) show enhanced stability in oxidative conditions, critical for industrial catalysis .

Biological Relevance: Isoquinolinones exhibit low cytotoxicity (IC₅₀ > 50 μM) but moderate BBB permeability, limiting their use in CNS drug development compared to boronic acids .

Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.